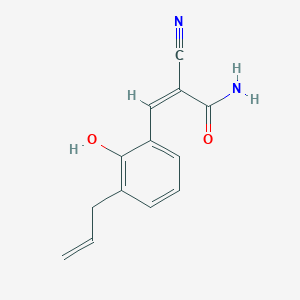
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide, also referred to as ACH-001, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article summarizes the biological activities associated with ACH-001, focusing on its anticancer and antibacterial properties, mechanisms of action, and relevant case studies.
ACH-001 has demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanisms include:
- Disruption of Cell Cycle Progression : ACH-001 interferes with the normal cell cycle, leading to cell cycle arrest.
- Induction of Apoptosis : The compound promotes programmed cell death through various apoptotic pathways, potentially involving mitochondrial dysfunction and activation of caspases.
Research Findings
A study evaluated the cytotoxicity of ACH-001 on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 20 | Cell cycle arrest |
| Colon Cancer | 18 | Disruption of mitochondrial function |
These findings indicate that ACH-001 could serve as a potent anticancer agent, warranting further investigation into its efficacy and safety in clinical settings.
In addition to its anticancer properties, ACH-001 exhibits antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The proposed mechanisms include:
- Inhibition of Bacterial Growth : ACH-001 disrupts essential metabolic pathways in bacteria.
- Disruption of Bacterial Cell Membranes : The compound may compromise the integrity of bacterial membranes, leading to cell lysis.
Case Studies
Research has highlighted the antibacterial efficacy of ACH-001:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that ACH-001 could be a promising candidate for developing new antibacterial therapies.
Comparative Analysis with Other Compounds
To contextualize the biological activity of ACH-001, it is useful to compare it with other known compounds:
| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| ACH-001 | 15 | 10 |
| Doxorubicin | 5 | N/A |
| Ciprofloxacin | N/A | 5 |
This comparison illustrates that while ACH-001 may not be as potent as some established anticancer agents like doxorubicin, it shows considerable antibacterial activity comparable to ciprofloxacin.
特性
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxy-3-prop-2-enylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-4-9-5-3-6-10(12(9)16)7-11(8-14)13(15)17/h2-3,5-7,16H,1,4H2,(H2,15,17)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVQVDXWIVZHI-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=C(C#N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














